molecular formula C26H22N2O4 B11930731 N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide

N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide

Cat. No.: B11930731
M. Wt: 426.5 g/mol
InChI Key: HDMONPHKMIZXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H22N2O4/c1-31-19-10-7-11-20(16-19)32-24-15-5-4-14-23(24)28-25(29)17-27-26(30)22-13-6-9-18-8-2-3-12-21(18)22/h2-16H,17H2,1H3,(H,27,30)(H,28,29)

InChI Key

HDMONPHKMIZXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of AOH1996 involves several key steps. The compound is synthesized by adding a methoxy group to the interstitial position of the benzene ring at the end of a precursor molecule, AOH1160 . This modification enhances the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II . The synthetic route includes the following steps:

Chemical Reactions Analysis

AOH1996 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

AOH1996 is unique in its selective targeting of cancer-associated PCNA. Several analogues of AOH1996 have been synthesized to enhance its potency and selectivity . These analogues include:

These analogues exhibit similar or superior potency compared to AOH1996, highlighting the compound’s uniqueness and potential for further development .

Biological Activity

N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide, also known as AOH1996, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2089314-64-5
  • Molecular Formula : C26H22N2O4
  • Molecular Weight : 426.48 g/mol
  • Purity : 95% .

Anticancer Activity

Recent studies have indicated that AOH1996 exhibits significant anticancer properties. In vitro tests demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including pancreatic cancer cells. The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression, primarily through modulation of apoptotic signaling pathways.

Case Study: Anticancer Effects

In a study assessing the anticancer activity of AOH1996, the compound was tested against PANC-1 pancreatic cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Antioxidant Activity

AOH1996 has also demonstrated considerable antioxidant activity. Various assays, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, revealed that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress.

Assay TypeResult
CUPRACSignificant antioxidant capacity observed
DPPHModerate scavenging activity

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases and tyrosinase. This inhibition suggests potential applications in treating neurodegenerative diseases and skin disorders.

Enzyme Inhibition Study

In a comparative study, AOH1996 was tested against known inhibitors. The results indicated that it possesses comparable inhibitory effects on cholinesterases, which are critical in managing conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of AOH1996 suggest effectiveness against certain bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of AOH1996 can be attributed to its structural features. The presence of the methoxyphenoxy group enhances lipophilicity and facilitates interaction with biological targets. This relationship underscores the importance of molecular modifications for optimizing therapeutic efficacy.

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity
Naphthamide BackboneCritical for binding
Amine LinkerInfluences solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.